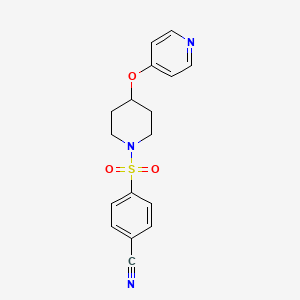
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of new heterocycles based on sulfonamide compounds has demonstrated significant antimicrobial properties. A study elaborates on the treatment of amino pyrazoles with acetyl benzene sulfonyl chloride, leading to the formation of sulfonamides and further chemical transformations yielding a variety of heterocyclic compounds with potential antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Crystal Structure Analysis
Research on the crystal structure of sulfonamide compounds, such as N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, contributes to understanding the molecular conformation and interactions crucial for designing compounds with desired biological activities (Kumar et al., 2012).
Anticancer Activity
The design and synthesis of novel sulfones carrying biologically active moieties have been explored for their potential anticancer activity. A study describes the synthesis of sulfones having hydrazides, hydrazonoyl cyanide, and various other derivatives starting from specific sulfone compounds, demonstrating their in vitro anticancer activity against breast cancer cell lines (Bashandy et al., 2011).
Microwave-Assisted Synthesis and Biological Activities
The microwave-assisted synthesis of sulfonyl hydrazones carrying piperidine derivatives has been studied for their antioxidant capacity and anticholinesterase activity. This research highlights the significance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, providing insights into the structural and electronic characteristics essential for biological activity (Karaman et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is Nitric oxide synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation.
Mode of Action
This interaction could potentially lead to changes in the production of NO, thereby influencing the immune response and inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the production and regulation of NO. NO plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission. By modulating iNOS activity, this compound could potentially affect these pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with iNOS and the subsequent changes in NO production. This could potentially lead to alterations in immune response, inflammation, and other NO-related processes .
properties
IUPAC Name |
4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-13-14-1-3-17(4-2-14)24(21,22)20-11-7-16(8-12-20)23-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXKEDSHWQGCSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

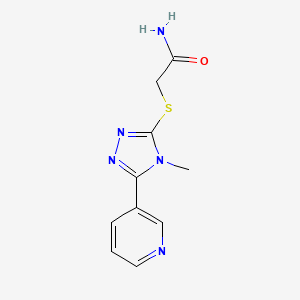
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B2398592.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2398593.png)

![4-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398595.png)

![3-[Methyl(piperidin-4-yl)amino]propan-1-ol](/img/structure/B2398597.png)
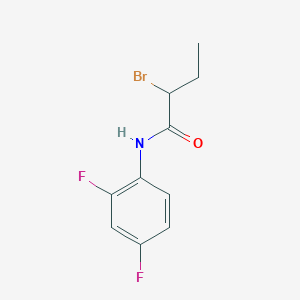
![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)

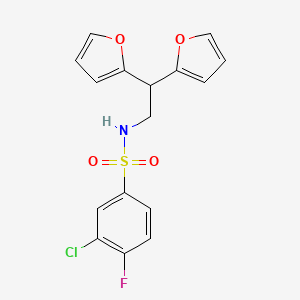
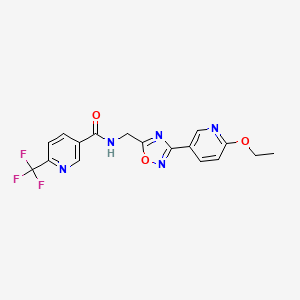

![3-Methoxy-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2398613.png)